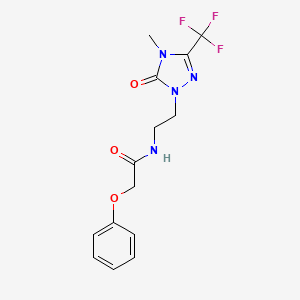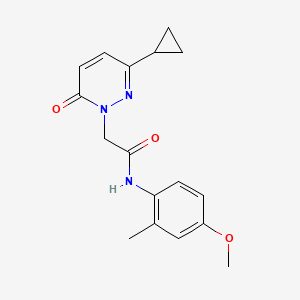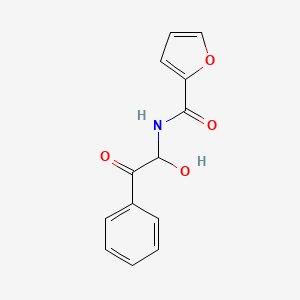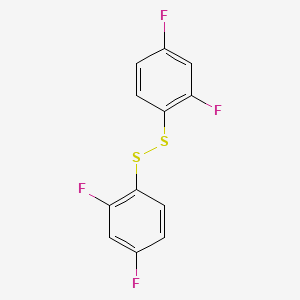
Bis(2,4-difluorophenyl)disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bis(2,4-difluorophenyl)disulfide” is a chemical compound. It is used as a pharmaceutical intermediate . It is soluble in methanol and acetone .
Molecular Structure Analysis
The molecular formula of “Bis(2,4-difluorophenyl)disulfide” is C12H8F2S2 . The molecular weight is 254.319 .Physical And Chemical Properties Analysis
“Bis(2,4-difluorophenyl)disulfide” has a molecular weight of 254.319 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 292.2±25.0 °C at 760 mmHg .科学的研究の応用
Self-Healing Materials
Aromatic disulfide metathesis, notably involving compounds like bis(2,4-difluorophenyl)disulfide, has been utilized in the development of self-healing materials. This includes the creation of self-healing poly(urea–urethane) elastomers that demonstrate significant healing efficiency at room temperature without the need for catalysts or external intervention. Such materials have potential applications in various industries due to their durability and self-repairing capabilities (Rekondo et al., 2014).
Polymer Synthesis
Bis(2,4-difluorophenyl)disulfide and its derivatives have been used in the polymerization processes. For instance, photo-oxidative polymerization of certain disulfide compounds has been employed to synthesize poly(thioarylene) polymers. This process is significant for the formation of specialized polymers without metal salt contamination, useful in various industrial applications (Yamamoto et al., 1993).
Odorless Synthesis
Derivatives of bis(2,4-difluorophenyl)disulfide, like bis[4-(trimethylsilyl)phenyl]disulfide, have been developed as odorless equivalents of common disulfides. These are useful in synthesizing compounds like selenium(II) chloride and selenium(IV) trichloride. The odorless nature of these compounds makes them more suitable for use in laboratory and industrial settings, where strong odors can be a significant hindrance (Patra et al., 2005).
Chemical Synthesis and Reactions
Bis(2,4-difluorophenyl)disulfide has been explored for its role in various chemical synthesis processes. For example, it has been used in the solid-phase combinatorial synthesis of benzothiazole and benzothiazepine derivatives (Lee et al., 2001). Moreover, its derivatives have been used in vulcanization reactions for materials like cis-1,4-polyisoprene, demonstrating its versatility in chemical engineering and materials science (Pimblott et al., 1975).
High-Pressure Chemistry
The application of bis(2,4-difluorophenyl)disulfide in high-pressure chemistry has been studied. For instance, its involvement in disulfide metathesis reactions under high-pressure conditions offers new insights into dynamic covalent chemistry and the behavior of chemical compounds under extreme conditions (Sobczak et al., 2018).
Battery Technology
In the field of battery technology, bis(2,4-difluorophenyl)disulfide derivatives have been utilized. For instance, their use in rechargeable lithium batteries as sulfur receptors has shown potential in improving capacity retention and material utilization, demonstrating the compound’s utility in energy storage technologies (Wang et al., 2021).
Organometallic Syntheses
The application of bis(2,4-difluorophenyl)disulfide in organometallic syntheses has been explored. It's used in the synthesis of novel organometallic compounds, showcasing its role in the development of new materials with potential industrial and technological applications (Jesberger et al., 2003).
特性
IUPAC Name |
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQABPXQJXKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SSC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)
![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)
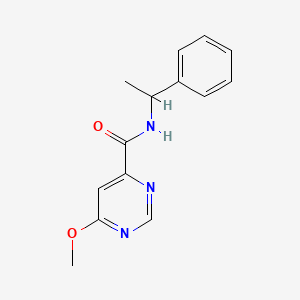

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)
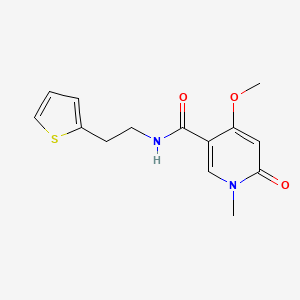
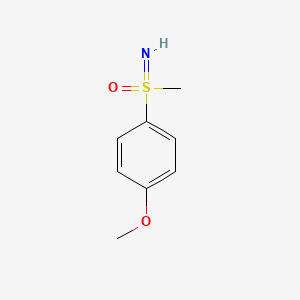
![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)
